

Synthesis and Characterization of Monoisopropyl Phthalate: A Technical Guide

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Compound of Interest

Compound Name: Monoisopropyl phthalate

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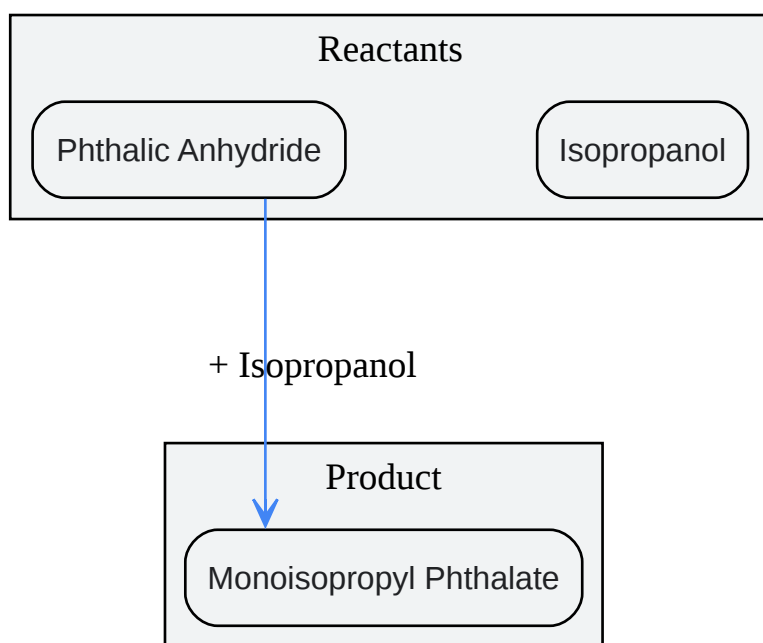
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **monoisopropyl phthalate**, a significant metabolite of diisopropyl phthalate and a compound of interest in various scientific disciplines. This document details the chemical synthesis, purification, and analytical characterization of this phthalic acid monoester.

Synthesis of Monoisopropyl Phthalate

Monoisopropyl phthalate is synthesized via the esterification of phthalic anhydride with isopropanol. This reaction proceeds through the nucleophilic attack of the hydroxyl group of isopropanol on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Reaction Scheme



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Caption: Synthesis of **Monoisopropyl Phthalate**.

Experimental Protocol

This protocol is based on general procedures for the synthesis of phthalic acid monoesters.^[1]

Materials:

- Phthalic anhydride (1.0 eq)
- Isopropanol (≥ 3.0 eq)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 mol%) or p-Toluenesulfonic acid
- Benzene or Toluene (for azeotropic removal of water, optional)
- 5% aqueous Sodium Bicarbonate (NaHCO_3) solution
- 1 M Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in an excess of isopropanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After cooling to room temperature, remove the excess isopropanol under reduced pressure.
 - Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
 - Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution to remove unreacted phthalic acid and the acid catalyst, followed by water, and finally brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **monoisopropyl phthalate** can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Expected Yield:

While a specific yield for the synthesis of **monoisopropyl phthalate** is not readily available in the cited literature, similar mono-esterification reactions of phthalic anhydride typically proceed in good to high yields, often in the range of 80-95%.

Characterization of Monoisopropyl Phthalate

The structure and purity of the synthesized **monoisopropyl phthalate** are confirmed by various spectroscopic techniques.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₄	[2]
Molecular Weight	208.21 g/mol	[2]
Appearance	White solid (predicted)	
IUPAC Name	2-(isopropoxycarbonyl)benzoic acid	[2]
CAS Number	35118-50-4	[2]

Spectroscopic Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
208	Molecular ion [M] ⁺
149	Fragment corresponding to the phthalic anhydride ion
121	Fragment corresponding to the deprotonated benzoate ion
105	Further fragmentation product
104	Further fragmentation product

Data sourced from PubChem and an EPA diagnostic fragmentation study.[2]

Infrared spectroscopy is employed to identify the functional groups present in the molecule. The expected characteristic IR absorption bands for **monoisopropyl phthalate** are listed below.

Wavenumber (cm ⁻¹)	Functional Group Vibration
3300-2500 (broad)	O-H stretch of the carboxylic acid
3000-2850	C-H stretch of the isopropyl and aromatic groups
~1720	C=O stretch of the ester carbonyl
~1690	C=O stretch of the carboxylic acid carbonyl
1600-1450	C=C stretching of the aromatic ring
~1280	C-O stretch of the ester
~740	C-H out-of-plane bending of the ortho-disubstituted aromatic ring

Expected peak positions are based on characteristic IR absorption frequencies for phthalates and carboxylic acids.[\[3\]](#)[\[4\]](#)

Due to the lack of publicly available experimental spectra for **monoisopropyl phthalate**, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of similar phthalate ester structures and general principles of NMR spectroscopy.

¹H NMR (Predicted):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	-COOH
~7.5-7.9	Multiplet	4H	Aromatic protons
~5.1	Septet	1H	-CH(CH ₃) ₂
~1.3	Doublet	6H	-CH(CH ₃) ₂

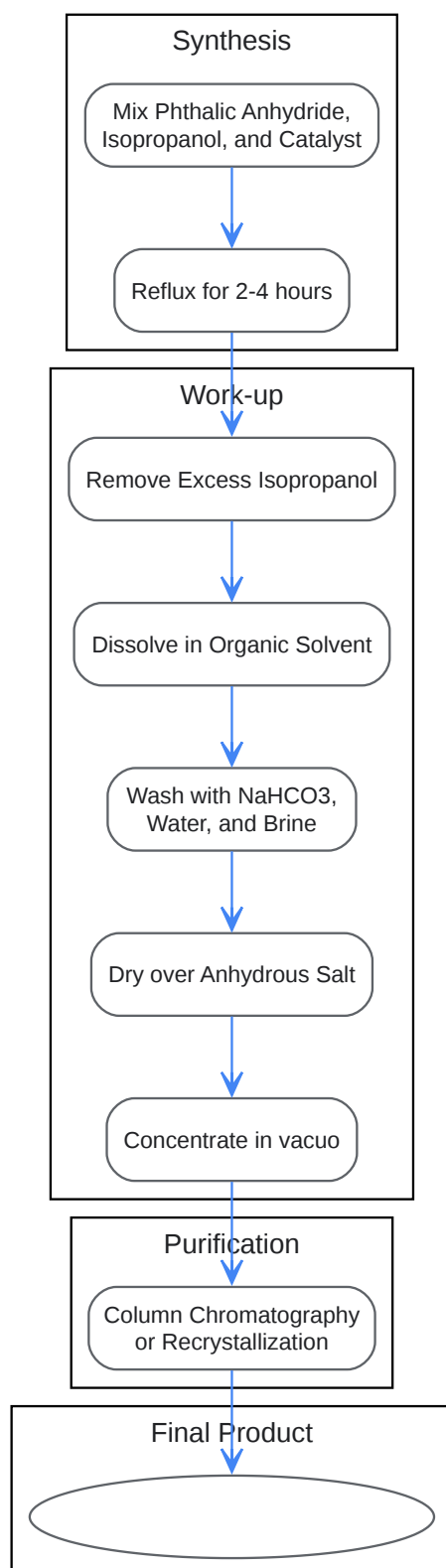
^{13}C NMR (Predicted):

Chemical Shift (ppm)	Assignment
~168-172	Ester C=O
~168-172	Carboxylic acid C=O
~130-134	Aromatic quaternary carbons
~128-132	Aromatic CH carbons
~69	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of **monoisopropyl phthalate**.

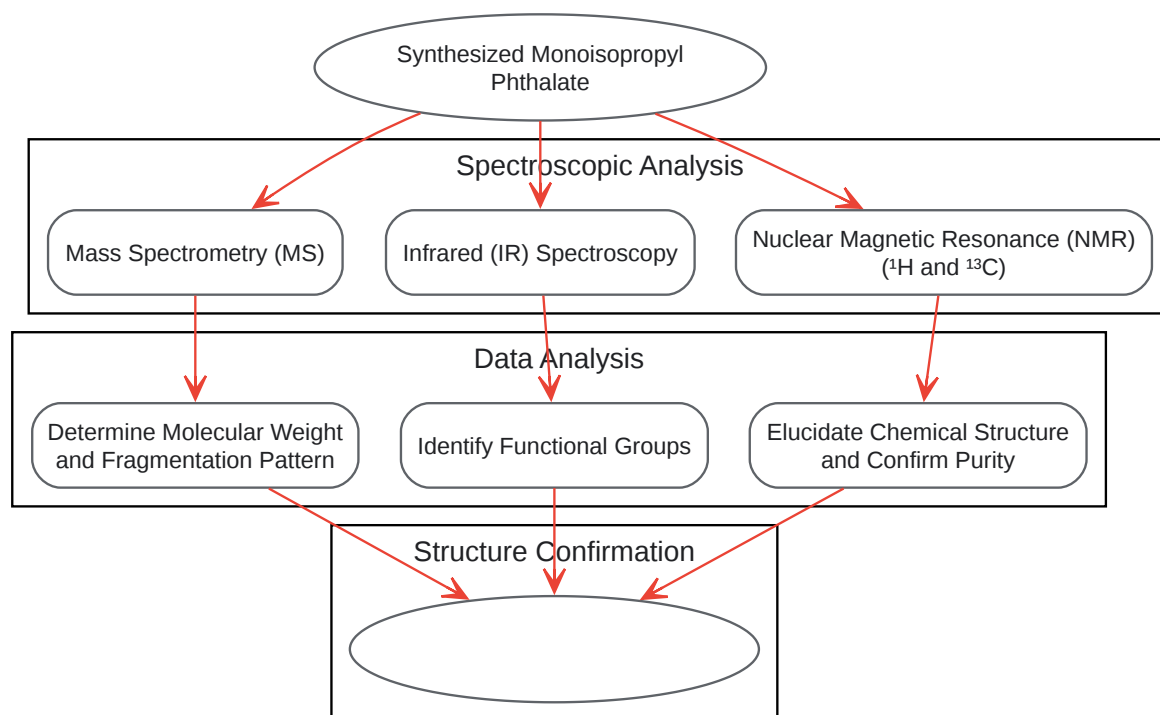
Synthesis and Purification Workflow



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Caption: Synthesis and Purification Workflow.

Characterization Workflow



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Caption: Characterization Workflow.

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